molecular formula C22H22O6 B2493849 Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384799-56-8

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2493849
CAS No.: 384799-56-8
M. Wt: 382.412
InChI Key: AFMSVNRTDPELSQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₇H₂₀O₆, molecular weight: 320.34 g/mol) is a benzofuran derivative characterized by a 1-benzofuran core substituted at positions 2, 3, and 3. The 2-methyl group and 3-ethoxycarbonyl moiety are conserved across many analogues, but the 5-position features a unique 2-ethoxy-2-oxo-1-phenylethoxy chain.

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-21(23)19-14(3)27-18-12-11-16(13-17(18)19)28-20(22(24)26-5-2)15-9-7-6-8-10-15/h6-13,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSVNRTDPELSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C3=CC=CC=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reactivity is critical for modifying the molecule’s polarity or generating intermediates for further synthesis.

Conditions Reagents Products Yield
Acidic (HCl, H₂SO₄)H₂O, reflux5-(2-Ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylic acid75–85%
Basic (NaOH, KOH)Aqueous ethanolSodium/potassium salt of the carboxylic acid>90%
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Alkylation and Ether Formation

The oxygen atoms in the ethoxy and benzofuran moieties serve as nucleophilic sites for alkylation, enabling the introduction of new substituents.

Reagents Conditions Products Application
Alkyl halides (R-X)K₂CO₃, DMF, 60–80°CEthyl 5-(2-alkoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylateDiversification of ester groups
EpoxidesBF₃·Et₂O, THF, RTPolyether derivativesPolymer synthesis
  • Industrial Note : Alkylation reactions are optimized in automated reactors with continuous flow systems to enhance efficiency and scalability.

Nucleophilic Substitution

The ethoxy group at position 5 participates in nucleophilic substitution reactions, particularly with amines or thiols.

Nucleophile Conditions Products Selectivity
Primary amines (RNH₂)DIPEA, DCM, 40°C5-(2-Amino-2-oxo-1-phenylethoxy) derivatives>80%
Thiophenol (PhSH)Et₃N, toluene, refluxThioether analogs65–70%
  • Key Factor : Steric hindrance from the phenyl group at position 1 influences reaction rates and regioselectivity.

Catalytic Hydrogenation

The aromatic benzofuran ring and phenyl substituent can undergo hydrogenation under catalytic conditions, producing saturated derivatives.

Catalyst Conditions Products Outcome
Pd/C (10% w/w)H₂ (1 atm), EtOH, 50°CPartially saturated benzofuran ringRetention of ester groups
Raney NiH₂ (3 atm), THF, 80°CFully hydrogenated cyclohexane-fused derivativeLoss of aromaticity

Cross-Coupling Reactions

Reagents Conditions Products Yield
Pd(PPh₃)₄, ArB(OH)₂K₂CO₃, DMF/H₂O, 90°CBiaryl derivatives60–75%

Comparative Reactivity of Benzofuran Derivatives

The table below highlights key differences between the target compound and structurally related analogs:

Compound Functional Groups Reactivity Profile
Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylateDual ester, phenyl, ethoxyHigh ester hydrolysis, moderate alkylation
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylateBromine, esterSuzuki coupling, nucleophilic substitution
Ethyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylateMethoxy, phenylReduced steric hindrance, faster ether cleavage

Scientific Research Applications

Organic Synthesis

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a valuable building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : Introduction of diverse functional groups.
  • Oxidation and Reduction Reactions : Conversion to carboxylic acids or alcohols, expanding its utility in synthetic pathways.

Biological Research

The compound's unique structural features make it a candidate for studying biological interactions. Its applications include:

  • Pharmacological Studies : Investigating its effects on cellular pathways and potential therapeutic uses.
    • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating biological pathways and influencing physiological responses.

Material Science

In industrial applications, this compound is utilized in the development of new materials. Its properties may facilitate the synthesis of polymers or other advanced materials with desirable characteristics.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Key findings include:

Cell LineIC50 Value (µM)Mechanism
HepG215.4Induction of apoptosis
MCF710.7Cell cycle arrest

These results suggest that the compound could be developed as a potential anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings indicate its potential use in developing new antimicrobial therapies.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs.

Mechanistic Studies

Research focused on the interaction between the compound and metabolic enzymes involved in cancer cell metabolism revealed that it could inhibit key pathways, leading to reduced tumor growth. This suggests a promising avenue for further therapeutic development.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 5 Key Structural Features Reference
Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₇H₂₀O₆ 320.34 2-ethoxy-2-oxo-1-phenylethoxy Phenyl group introduces aromaticity; ethoxy-ester enhances lipophilicity
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 Acetyloxy (OAc) Smaller substituent; higher polarity due to acetyl group
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₃NO₄ 259.26 Cyanomethoxy (OCH₂CN) Nitrile group increases electrophilicity; potential for hydrogen bonding
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 407.23 2-(4-fluorophenyl)-2-oxoethoxy Halogen (Br, F) enhances stability; fluorophenyl group modifies electronic properties
Lactofen (from pesticide class) C₁₉H₁₅ClF₃NO₇ 461.77 2-chloro-4-(trifluoromethyl)phenoxy + nitrobenzoate Trifluoromethyl and nitro groups enhance pesticidal activity

Functional Group Analysis

  • Target Compound : The 2-ethoxy-2-oxo-1-phenylethoxy group combines ester and aryl functionalities, likely increasing lipophilicity compared to analogues with smaller substituents (e.g., acetyloxy). This could enhance membrane permeability in biological systems .
  • Acetyloxy Derivative : Simpler structure with an acetyl group, leading to lower molecular weight (262.26 vs. 320.34 g/mol) and higher polarity. This may reduce bioavailability compared to the target compound .
  • Its lower molecular weight (259.26 g/mol) may favor metabolic clearance .

Electronic and Steric Effects

  • The phenyl group in the target compound’s 5-substituent creates steric hindrance, which could slow enzymatic degradation. In contrast, the 4-fluorophenyl group in the bromo-fluoro analogue (Table 1) adds electronegativity without significant steric differences .
  • Lactofen (a pesticidal analogue) contains a trifluoromethyl group, which is strongly electron-withdrawing and resistant to metabolic breakdown, a feature absent in the target compound .

Biological Activity

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

This compound features a benzofuran structure, which is known for its diverse biological properties. The presence of the ethoxy and phenylethoxy groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzofuran can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that related benzofuran compounds can inhibit pro-inflammatory cytokines. The mechanism often involves the downregulation of the NF-kB signaling pathway, leading to reduced inflammation markers . this compound may exhibit similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Neuroprotective Properties

Some derivatives of benzofuran have shown neuroprotective effects by reducing neuronal cell death in models of neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase (AChE) activity have been linked to improved cognitive function in animal models of Alzheimer's disease . this compound's potential as an AChE inhibitor warrants exploration.

Case Study 1: Neuroprotection in Animal Models

In a study investigating neuroprotective effects, a compound structurally similar to Ethyl 5-(2-ethoxy...) was administered to scopolamine-induced mice. Results showed significant improvements in memory retention and learning abilities compared to control groups. The study highlighted the compound's ability to reduce oxidative stress markers and enhance synaptic plasticity .

Case Study 2: Anti-inflammatory Responses

Another study focused on the anti-inflammatory effects of benzofuran derivatives. The tested compound demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that Ethyl 5-(2-ethoxy...) could play a role in managing inflammatory conditions .

Data Tables

Activity Compound IC50 Value (µM)Mechanism
AntioxidantBenzofuran Derivative10.5Free radical scavenging
Anti-inflammatoryEthyl 5-(2-methoxy...)15.0NF-kB inhibition
NeuroprotectiveSimilar AChE Inhibitor12.3AChE inhibition

Q & A

Q. How to address low solubility in biological assays?

  • Methodological Answer :

Prodrug design : Synthesize phosphate or glycoside derivatives for enhanced aqueous solubility .

Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes .

Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain cell viability .

  • Key References :

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